Cas no 74331-74-1 (2-ethynyl-1,3-dimethylbenzene)

2-ethynyl-1,3-dimethylbenzene 化学的及び物理的性質
名前と識別子
-
- Benzene,2-ethynyl-1,3-dimethyl-
- 2,6-DIMETHYLPHENYLACETYLENE
- 2-ETHYNYL-1,3-DIMETHYLBENZENE
- 2,6-dimethylphenylethyne
- 2-ethynyl-1,3-dimethyl-benzene
- Benzene,2-ethynyl-1,3-dimethyl
- ethynyl-1,3-dimethylbenzene
- AKOS006240005
- 74331-74-1
- MFCD08703474
- DLPJMJYRZXGONR-UHFFFAOYSA-N
- EN300-1844944
- DTXSID60514890
- G68489
- DB-261010
- 2-ethynyl-1,3-dimethylbenzene
-
- MDL: MFCD08703474
- インチ: InChI=1S/C10H10/c1-4-10-8(2)6-5-7-9(10)3/h1,5-7H,2-3H3
- InChIKey: DLPJMJYRZXGONR-UHFFFAOYSA-N
- ほほえんだ: C#CC1=C(C)C=CC=C1C
計算された属性
- せいみつぶんしりょう: 130.07800
- どういたいしつりょう: 130.078250319g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 0.93
- ふってん: 195.8°C at 760 mmHg
- フラッシュポイント: 60.4°C
- 屈折率: 1.528
- PSA: 0.00000
- LogP: 2.28470
2-ethynyl-1,3-dimethylbenzene セキュリティ情報
2-ethynyl-1,3-dimethylbenzene 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
2-ethynyl-1,3-dimethylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844944-0.25g |
2-ethynyl-1,3-dimethylbenzene |
74331-74-1 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1844944-1.0g |
2-ethynyl-1,3-dimethylbenzene |
74331-74-1 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1844944-5.0g |
2-ethynyl-1,3-dimethylbenzene |
74331-74-1 | 5g |
$2858.0 | 2023-06-03 | ||
Oakwood | 046041-250mg |
2,6-Dimethylphenylacetylene |
74331-74-1 | 250mg |
$155.00 | 2024-07-19 | ||
Enamine | EN300-1844944-2.5g |
2-ethynyl-1,3-dimethylbenzene |
74331-74-1 | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-1844944-10.0g |
2-ethynyl-1,3-dimethylbenzene |
74331-74-1 | 10g |
$4236.0 | 2023-06-03 | ||
abcr | AB295407-1g |
2-Ethynyl-1,3-dimethylbenzene, 97%; . |
74331-74-1 | 97% | 1g |
€257.00 | 2025-02-27 | |
Enamine | EN300-1844944-10g |
2-ethynyl-1,3-dimethylbenzene |
74331-74-1 | 10g |
$3007.0 | 2023-09-19 | ||
1PlusChem | 1P008QX7-250mg |
Benzene,2-ethynyl-1,3-dimethyl- |
74331-74-1 | 250mg |
$161.00 | 2025-02-24 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682123-1g |
2-Ethynyl-1,3-dimethylbenzene |
74331-74-1 | 98% | 1g |
¥3628.00 | 2024-07-28 |
2-ethynyl-1,3-dimethylbenzene 関連文献
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Hye Jin Cho,Sang Won Kim,Sungjin Kim,Sangback Lee,Juhyen Lee,Yeonchoo Cho,Yunmi Lee,Tae-Woo Lee,Hyeon-Jin Shin,Changsik Song J. Mater. Chem. C 2020 8 17289
2-ethynyl-1,3-dimethylbenzeneに関する追加情報
Chemical Profile of 2-ethynyl-1,3-dimethylbenzene (CAS No. 74331-74-1)
2-ethynyl-1,3-dimethylbenzene, identified by the Chemical Abstracts Service Number (CAS No.) 74331-74-1, is a significant organic compound that has garnered attention in the field of synthetic chemistry and pharmaceutical research. This aromatic hydrocarbon features a unique structure consisting of a benzene ring substituted with two methyl groups at the 1 and 3 positions, and an ethynyl (acetylenic) group at the 2 position. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in various chemical syntheses.
The molecular structure of 2-ethynyl-1,3-dimethylbenzene can be represented as C₈H₈, with the ethynyl group (-C≡H) introducing reactivity that is not typically observed in simple alkylated benzenes. This reactivity has positioned it as a key building block in the development of more complex molecules, particularly in medicinal chemistry. The compound's ability to undergo various chemical transformations, such as Sonogashira coupling reactions, metal-catalyzed hydrogenation, and cross-coupling reactions, makes it particularly useful in constructing biaryl frameworks that are prevalent in many pharmacologically active agents.
In recent years, 2-ethynyl-1,3-dimethylbenzene has been explored for its potential applications in the synthesis of bioactive compounds. One notable area of research involves its use as a precursor in the development of antimicrobial agents. The ethynyl group provides a site for further functionalization, allowing chemists to introduce additional moieties that can enhance binding affinity to bacterial enzymes or cellular receptors. Studies have demonstrated its utility in generating novel derivatives with improved efficacy against resistant bacterial strains.
Furthermore, the compound has been investigated for its role in materials science, particularly in the synthesis of conductive polymers and organic semiconductors. The rigid aromatic core combined with the electron-deficient nature of the ethynyl group makes it an attractive candidate for designing materials with tailored electronic properties. Recent advancements in polymer chemistry have shown that incorporating 2-ethynyl-1,3-dimethylbenzene into copolymer architectures can enhance charge transport properties, which is crucial for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
The pharmaceutical industry has also recognized the potential of 2-ethynyl-1,3-dimethylbenzene as a scaffold for drug discovery. Its structural motif is reminiscent of several known bioactive molecules, suggesting that derivatives of this compound may exhibit therapeutic properties across various disease areas. For instance, modifications at the methyl substituents or introduction of heterocyclic rings could lead to compounds with anti-inflammatory or anticancer activities. Ongoing research efforts are focused on identifying optimal synthetic routes to these derivatives while maintaining high yields and purity standards.
From a synthetic chemistry perspective, 2-ethynyl-1,3-dimethylbenzene offers a versatile platform for exploring new reaction pathways and methodologies. The compound's reactivity allows for the construction of complex molecular architectures through palladium-catalyzed reactions, such as Buchwald-Hartwig amination and Heck coupling. These transformations are particularly valuable in medicinal chemistry pipelines where precise control over regioselectivity is essential for generating drug candidates with minimal side effects.
The environmental impact of using 2-ethynyl-1,3-dimethylbenzene as an intermediate has also been considered in recent studies. Efforts are underway to develop greener synthetic protocols that minimize waste and reduce reliance on hazardous reagents. Catalytic processes that employ recyclable ligands or water-tolerant conditions are being optimized to align with sustainable chemistry principles. Such advancements not only improve the efficiency of producing this compound but also contribute to broader efforts in reducing the ecological footprint of chemical manufacturing.
In conclusion,2-ethynyl-1,3-dimethylbenzene (CAS No. 74331-74-1) is a multifaceted compound with significant applications across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations that are leveraged in pharmaceutical synthesis, materials science, and environmental chemistry. As research continues to uncover new possibilities for this molecule,2-ethynyl-1,3-dimethylbenzene is poised to remain a cornerstone in innovative chemical endeavors.
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